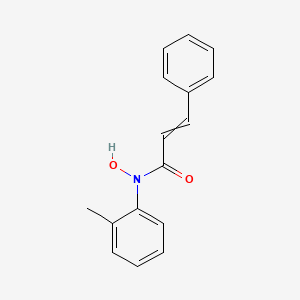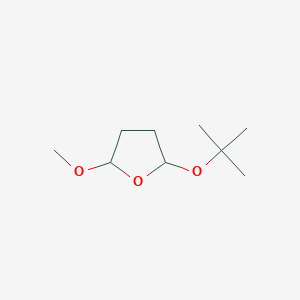
2-tert-Butoxy-5-methoxyoxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butoxy-5-methoxyoxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom in the ring. This compound is characterized by the presence of a tert-butoxy group and a methoxy group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-5-methoxyoxolane can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethyl-2,5-hexanediol with tert-butyl hydroperoxide in the presence of sulfuric acid. The reaction conditions typically include a temperature range of 20-48°C and a reaction time of 30-60 minutes . The tert-butyl hydroperoxide acts as an oxidizing agent, facilitating the formation of the tert-butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butoxy-5-methoxyoxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-tert-Butoxy-5-methoxyoxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 2-tert-Butoxy-5-methoxyoxolane involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the tert-butoxy group can facilitate the formation of reactive oxygen species, leading to the oxidation of substrates. In substitution reactions, the methoxy group can act as a leaving group, allowing nucleophiles to attack the oxolane ring .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butoxy-5-methoxyoxane: Similar in structure but with different reactivity due to the presence of an oxane ring instead of an oxolane ring.
2-tert-Butoxy-5-methoxyfuran: Contains a furan ring, leading to distinct chemical properties and applications.
2-tert-Butoxy-5-methoxytetrahydrofuran: Another cyclic ether with a tetrahydrofuran ring, exhibiting different reactivity patterns.
Uniqueness
2-tert-Butoxy-5-methoxyoxolane is unique due to its specific combination of functional groups and ring structure, which imparts distinct reactivity and applications compared to other similar compounds .
Propiedades
Número CAS |
90139-82-5 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-methoxy-5-[(2-methylpropan-2-yl)oxy]oxolane |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)12-8-6-5-7(10-4)11-8/h7-8H,5-6H2,1-4H3 |
Clave InChI |
UTLDAGJUYZDZOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1CCC(O1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


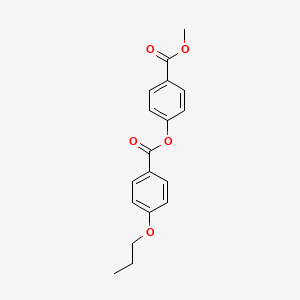

![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)

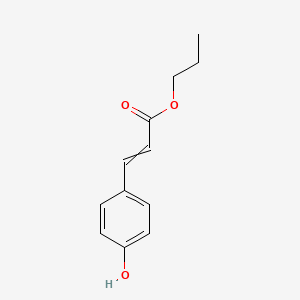
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)
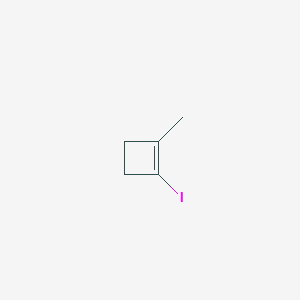
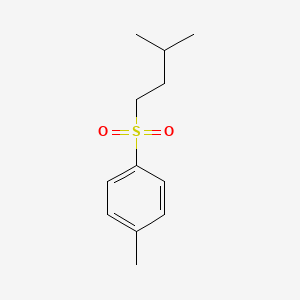
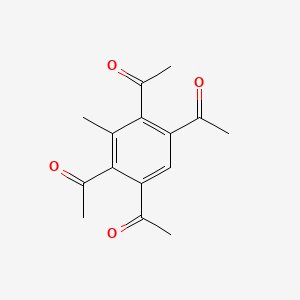
![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
